6-Heptynyl tetrahydro-2H-pyran-2-yl ether
Overview
Description
Preparation Methods
The synthesis of 6-Heptynyl tetrahydro-2H-pyran-2-yl ether can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with heptynyl alcohol under acidic conditions to form the desired compound . Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For example, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been reported to be an effective method for synthesizing tetrahydropyran derivatives .
Chemical Reactions Analysis
6-Heptynyl tetrahydro-2H-pyran-2-yl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
6-Heptynyl tetrahydro-2H-pyran-2-yl ether has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to act as an anti-inflammatory agent . In the industrial sector, the compound is used in the production of various materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 6-Heptynyl tetrahydro-2H-pyran-2-yl ether involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
6-Heptynyl tetrahydro-2H-pyran-2-yl ether can be compared with other similar compounds, such as tetrahydropyran and its derivatives . While tetrahydropyran itself is a simple six-membered ring, the addition of the heptynyloxy group in this compound imparts unique properties to the compound, making it more versatile in various applications . Other similar compounds include tetrahydro-2-(2-propynyloxy)-2H-pyran and 2-(6-chlorohexyloxy)tetrahydro-2H-pyran.
Properties
IUPAC Name |
2-hept-6-ynoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJTJJRPMDXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCOC1CCCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339808 | |
Record name | 2H-Pyran, 2-(6-heptynyloxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37011-86-2 | |
Record name | 2H-Pyran, 2-(6-heptynyloxy)tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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